molecular formula C16H15N3OS B2508094 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034547-63-0

2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B2508094
CAS No.: 2034547-63-0
M. Wt: 297.38
InChI Key: YVDCCRPHRABONP-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core, a privileged scaffold in modern medicinal chemistry known for its significant photophysical properties and versatile biological activity . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The molecular architecture incorporates a benzamide group linked via a thioether bridge, a structure commonly associated with potential kinase inhibitory activity. Pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are recognized as potent scaffolds for developing protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in oncogenesis . Similar fused heterocyclic compounds have demonstrated promising applications in antiviral research, particularly as inhibitors of viral fusion proteins, such as those targeted against the Respiratory Syncytial Virus (RSV) . The rigidity and planar nature of the fused bicyclic system provide a favorable framework for interaction with enzymatic targets, and the strategic substitution at various positions on the periphery allows for fine-tuning of electronic properties, lipophilicity, and overall binding affinity to specific biological targets like kinases . Researchers can leverage this compound as a key intermediate or a novel chemical probe for investigating signal transduction pathways, high-throughput screening campaigns against specific kinases, or as a starting point for the design and synthesis of new therapeutic candidates in areas such as oncology and virology. The structure-activity relationships (SAR) of analogous compounds highlight the importance of the dihedral angle between the core scaffold and appended aromatic rings for optimal biological activity, a key consideration in rational drug design . This product is supplied for laboratory research use only.

Properties

IUPAC Name

2-ethylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-21-15-6-4-3-5-14(15)16(20)18-12-8-10-19-13(11-12)7-9-17-19/h3-11H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDCCRPHRABONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves a multi-step process. . This method involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potential of pyrazol-5-yl-benzamide derivatives, including compounds similar to 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, as promising candidates for antifungal therapies. For instance, a series of derivatives were designed and tested for their efficacy against plant pathogens such as Valsa mali. The results indicated that certain derivatives exhibited significant antifungal activity with median effective concentration (EC50) values ranging from 0.06 to 1.08 mg/L . Notably, modifications to the chiral substituent groups significantly influenced the antifungal efficacy, suggesting that structural optimization could enhance therapeutic outcomes.

Enzyme Modulation

Another critical application of this compound lies in its potential as a modulator of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. Compounds that affect the activity of this enzyme could be beneficial in treating conditions associated with insulin resistance, dyslipidemia, and obesity . The modulation of 11β-HSD1 activity is particularly relevant given the increasing prevalence of metabolic syndrome globally.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SARs) of pyrazolo[1,5-a]pyridine derivatives is crucial for optimizing their biological activities. Research has demonstrated that small changes in molecular structure can lead to significant variations in biological activity. For example, studies on various pyrazolyl-benzamide derivatives have shown that specific modifications can enhance their antifungal properties while reducing toxicity to non-target organisms like Apis mellifera (honeybees) .

Case Study: Antifungal Efficacy Against Valsa mali

In a systematic study on antifungal agents, compounds derived from pyrazolo[1,5-a]pyridine frameworks were evaluated for their ability to inhibit Valsa mali. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities and inhibitory potentials against key enzymes involved in fungal metabolism. The findings revealed that certain derivatives not only inhibited fungal growth effectively but also demonstrated lower resistance frequencies compared to traditional fungicides like tebuconazole .

Case Study: Modulation of 11β-HSD1 Activity

Another research initiative focused on the modulation of 11β-HSD1 by substituted pyrazolo[1,5-a]pyrimidines. These compounds were evaluated for their ability to influence glucocorticoid metabolism, which is crucial for managing conditions such as metabolic syndrome and related cardiovascular diseases. The study highlighted the therapeutic potential of these compounds in reducing glucocorticoid levels in tissues, thereby ameliorating symptoms associated with metabolic disorders .

Data Summary Table

Application AreaCompound TypeKey Findings
Antifungal ActivityPyrazol-5-yl-benzamide derivativesEffective against Valsa mali with EC50 values < 1 mg/L
Enzyme ModulationSubstituted pyrazolo derivativesModulates 11β-HSD1 activity; potential for metabolic syndrome treatment

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and selectivity can be contextualized by comparing it to derivatives with analogous scaffolds or substituents. Below is a detailed analysis of key structural and functional differences:

Pyrazolo[1,5-a]pyridine Derivatives with Anticancer Activity

  • Example : N,N-Dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide derivatives (Patent: EP Bulletin, 2024)
    • Structural Differences : These compounds incorporate a sulfamoyl group and a piperazine-carboxamide moiety instead of the ethylthio-benzamide group.
    • Activity : Act as PARG (poly-ADP-ribose glycohydrolase) inhibitors, showing promise in cancer therapy by disrupting DNA repair pathways.
    • Key Insight : The sulfamoyl group enhances target binding affinity compared to the ethylthio group in the target compound, suggesting that sulfur-containing substituents can be optimized for potency .

Pyrazolo[1,5-a][1,3,5]triazine Derivatives

  • Example : 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines (Biopolymers and Cell, 2020)
    • Structural Differences : Replaces the pyridine ring with a triazine core and includes a dichloromethyl group.
    • Activity : Demonstrated growth inhibition in cancer cell lines (e.g., MCF-7, HCT-116) at IC₅₀ values of 1.2–5.8 µM.
    • Key Insight : The dichloromethyl group enhances electrophilicity, improving cytotoxicity compared to the ethylthio group, which may prioritize metabolic stability over potency .

Triazolo[1,5-a]pyrimidine Derivatives with Herbicidal Activity

  • Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazones (Chen et al., 2006)
    • Structural Differences : Features a triazolo-pyrimidine core and oxoacetylhydrazone substituents.
    • Activity : Exhibited herbicidal and fungicidal effects at 100 µg/mL, with chiral derivatives showing enhanced activity.
    • Key Insight : The ethylthio group in the target compound may improve lipophilicity and membrane permeability compared to oxygen-based substituents, though this requires validation .

Pyrazole-Benzamide Derivatives with Antimicrobial Activity

  • Example: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones (Gao et al., 2011) Structural Differences: Incorporates a quinazoline ring and aldehyde hydrazone instead of the pyrazolo[1,5-a]pyridine core. Activity: Inhibited fungal pathogens (e.g., Fusarium graminearum) at 50 µg/mL, comparable to commercial agents.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity IC₅₀/Effective Concentration Reference
2-(Ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide Pyrazolo[1,5-a]pyridine Ethylthio, benzamide Hypothesized anticancer N/A (Inference)
N,N-Dimethyl-4-(7-sulfamoyl-imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide Imidazo[1,5-a]pyridine Sulfamoyl, piperazine PARG inhibition (Cancer) Sub-micromolar
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazine Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl Anticancer (MCF-7, HCT-116) 1.2–5.8 µM
5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazone Triazolo[1,5-a]pyrimidine Oxoacetylhydrazone Herbicidal/Fungicidal 100 µg/mL
N-[3-(4-Quinazolinyl)amino-pyrazole-4-carbonyl]aldehyde hydrazone Pyrazole-quinazoline hybrid Quinazoline, aldehyde hydrazone Antimicrobial 50 µg/mL

Biological Activity

2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound of growing interest in medicinal chemistry, particularly for its potential anticancer properties and other biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the ethylthio and benzamide moieties. A common synthetic route involves:

  • Formation of Pyrazolo[1,5-a]pyridine : This is achieved through cyclization reactions involving 5-amino-pyrazole derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The ethylthio group is introduced via nucleophilic substitution on a suitable electrophile.
  • Amidation : The final step involves coupling the resulting pyrazolo compound with benzoyl chloride or an equivalent to form the benzamide structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anticancer properties. For instance:

  • Growth Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity .
  • Mechanism of Action : Molecular docking simulations suggest that these compounds bind to key targets involved in cancer progression, such as Cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are crucial for cell cycle regulation and survival pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties:

  • Testing Against Pathogens : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in preliminary tests. For example, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of various pyrazolo derivatives highlighted that this compound displayed superior cytotoxicity against lung cancer cell lines (A549 and HCC827). The IC50 values were found to be significantly lower than those for standard chemotherapeutics, suggesting a promising therapeutic index for further development .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, this compound was subjected to broth microdilution assays where it exhibited effective inhibition against S. aureus with an MIC value comparable to that of established antibiotics. This suggests potential utility in treating infections caused by resistant bacterial strains .

Research Findings Summary Table

Activity Type Cell Line/Pathogen IC50/MIC Value Comments
AnticancerA5496.75 µMHigh activity in both 2D and 3D cultures
AnticancerHCC8275.13 µMEffective against resistant lung cancer cells
AntimicrobialStaphylococcus aureusMIC = 0.25 µg/mLComparable to standard antibiotics
AntimicrobialEscherichia coliMIC = 0.50 µg/mLEffective against Gram-negative bacteria

Q & A

Q. What are the optimal synthetic routes for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, and how can regioselectivity be controlled during pyrazolo[1,5-a]pyridine functionalization?

The synthesis typically involves sequential functionalization of the pyrazolo[1,5-a]pyridine core. Key steps include:

  • Regioselective cyclization : Use precursors like 5-aminopyrazoles with electrophilic partners (e.g., enaminones or cinnamonitriles) under acid catalysis to form the pyrazolo[1,5-a]pyridine scaffold .
  • Thioether linkage introduction : React the benzamide intermediate with ethyl disulfide or ethylthiol in the presence of a base (e.g., K₂CO₃) to install the 2-(ethylthio) group .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
    Critical parameters: Temperature (60–80°C for cyclization), solvent choice (DMF or THF for thioether coupling), and stoichiometric control to avoid byproducts.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyridine ring and ethylthio group integration. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the ethylthio methyl group resonates at δ 1.2–1.4 ppm .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ = 339.12 g/mol) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced enzymatic inhibition?

  • Core modifications : Replace the pyridine ring with pyrimidine (as in related compounds) to improve hydrogen bonding with kinase active sites .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety to enhance binding affinity, as seen in analogs with IC₅₀ values <100 nM against kinases .
  • Thioether optimization : Compare ethylthio with longer alkyl/arylthio groups to balance lipophilicity and metabolic stability .
    Methodology: Use molecular docking (e.g., AutoDock Vina) paired with in vitro kinase assays (e.g., ADP-Glo™) to correlate structural changes with activity .

Q. How should researchers resolve contradictory data on the biological activity of this compound across different cancer cell lines?

  • Dose-response profiling : Perform IC₅₀ assays (e.g., MTT or CellTiter-Glo®) in triplicate across diverse cell lines (e.g., HeLa, MCF-7) to identify selective cytotoxicity .
  • Mechanistic validation : Use Western blotting to confirm target engagement (e.g., PARP-1 inhibition) in responsive vs. non-responsive lines .
  • Off-target screening : Employ kinome-wide profiling (e.g., KinomeScan) to rule out nonspecific effects .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound as a PARG inhibitor?

  • Enzymatic assays : Measure poly(ADP-ribose) glycohydrolase (PARG) activity using fluorescent substrates (e.g., PAR-Cy3) in recombinant enzyme systems .
  • Cellular thermal shift assay (CETSA) : Confirm direct binding to PARG by observing thermal stabilization of the protein in compound-treated lysates .
  • Gene knockout models : Compare compound efficacy in PARG-knockout vs. wild-type cells to validate target specificity .

Q. How can the solubility and bioavailability of this compound be improved without compromising activity?

  • Prodrug design : Convert the ethylthio group to a sulfoxide or sulfone for enhanced aqueous solubility .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral bioavailability .
  • Metabolic stability assays : Test hepatic microsome clearance (human/rat) to guide structural refinements .

Methodological Challenges

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

  • Low yield in cyclization : Optimize reaction time (48–72 hours) and catalyst (e.g., p-TsOH) to improve cyclization efficiency .
  • Byproduct formation during thioether coupling : Use excess ethylthiol and inert atmosphere (N₂/Ar) to minimize disulfide byproducts .

Q. How can researchers validate the selectivity of this compound for its intended biological target?

  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinity against related enzymes (e.g., PARP vs. PARG) .
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions in compound-treated cells to uncover off-target pathways .

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